1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-22-11-10-19(12-14-6-8-18-9-7-14)23(20,21)13-15-2-4-16(17)5-3-15/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPXQKCMDGPWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)S(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The process begins with the nitration of fluorobenzene to produce 4-fluoronitrobenzene, which is then reduced to 4-fluoroaniline.
Methoxyethylation: The 4-fluoroaniline undergoes alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to yield N-(2-methoxyethyl)-4-fluoroaniline.
Pyridinylmethylation: The intermediate is then reacted with pyridine-4-carboxaldehyde under reductive amination conditions, typically using a reducing agent like sodium triacetoxyborohydride, to form N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-4-fluoroaniline.
Sulfonamide Formation: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base like triethylamine to produce the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitro group in intermediates can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Industry: Utilized in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide exerts its effects depends on its application:
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.
Receptor Binding: It can interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- Heterocyclic Additions: Pyridine (target) vs.
- Functional Group Diversity : Chloromethyl () and hydroxylmethyl () groups may influence solubility or metabolic pathways compared to the target’s methoxyethyl chain.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
The compound 1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a fluorophenyl group, a methoxyethyl side chain, and a pyridine moiety. Its molecular formula is .
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, particularly p38 MAPK and phosphodiesterase 4 (PDE4) .
- Receptor Interaction : It exhibits binding affinity for dopamine transporters, which may contribute to its neuropharmacological effects .
Biological Activity Assays
Various assays have been conducted to evaluate the biological activity of this compound:
Case Studies
- Anti-inflammatory Effects : In a study examining the anti-inflammatory potential of various compounds, this compound demonstrated significant suppression of TNFα release in preclinical models, indicating its potential as a therapeutic agent for inflammatory diseases .
- Neuropharmacological Studies : Research on analogs of this compound revealed its effectiveness in modulating dopamine transporter activity, which could have implications for treating disorders such as Parkinson's disease or depression .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide, and how can purity be ensured?
Methodological Answer:
- Multi-Step Synthesis : Begin with the formation of the 4-fluorophenylmethanesulfonyl chloride intermediate, followed by sequential nucleophilic substitutions. The pyridin-4-ylmethyl and 2-methoxyethyl groups are introduced via coupling reactions (e.g., Buchwald-Hartwig amination or palladium-catalyzed cross-coupling) under inert conditions .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this sulfonamide?
Methodological Answer:
- Spectroscopy :
- Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL-2018/3. Key metrics: R₁ < 0.05, wR₂ < 0.15, and Flack parameter for absolute structure determination .
Q. What are the primary biological targets or assays for evaluating the bioactivity of this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays (IC₅₀ determination) .
- Cellular Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to non-malignant cells (e.g., HEK293). Use flow cytometry to assess apoptosis (Annexin V/PI staining) .
Advanced Research Questions
Q. How can researchers address low reaction yields during the introduction of the pyridin-4-ylmethyl group?
Methodological Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands (XPhos, SPhos) to improve coupling efficiency. Monitor reaction progress via TLC or LC-MS .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the pyridinylmethylamine intermediate. Add molecular sieves to scavenge water .
- Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to identify side products (e.g., dimerization) and adjust stoichiometry (1.2–1.5 equivalents of amine) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (37°C, rat plasma) and microsomal metabolism (CYP450 isoforms). Poor in vivo activity may correlate with rapid clearance (t₁/₂ < 1 hr) .
- Structural Analogs : Synthesize derivatives (e.g., replacing the 2-methoxyethyl with a cyclopropyl group) to improve metabolic stability. Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS, AMBER) over 100 ns trajectories. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (logP, polar surface area) and bioactivity data from analogs. Validate with leave-one-out cross-validation (R² > 0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
